2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE
Description
2-[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a structurally complex acetamide derivative characterized by a 1,2,4-triazine core substituted with hydroxy and methyl groups at positions 5 and 6, respectively. The sulfanyl (-S-) group bridges the triazine ring to the acetamide backbone, which is further functionalized with an N-(2-phenylethyl) substituent. While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural analogs (e.g., benzimidazole- and triazole-containing acetamides) highlight its relevance in drug discovery for conditions requiring modulation of heterocyclic binding sites .
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10-13(20)16-14(18-17-10)21-9-12(19)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWURWKZMXRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the triazine derivative.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through alkylation reactions, using phenylethyl halides as alkylating agents.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring.
Scientific Research Applications
2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes such as D-amino acid oxidase.
Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core and Substituent Effects
The triazine ring in the target compound distinguishes it from benzimidazole () and triazole () analogs. Key comparisons include:
The hydroxy group on the triazine may improve solubility compared to methoxy or sulfinyl substituents in benzimidazole analogs .
Linkage and Backbone Modifications
The sulfanyl (-S-) linkage in the target compound contrasts with sulfonyl (-SO₂-) groups in benzimidazole derivatives (e.g., 3j, 3k ).
The N-(2-phenylethyl) acetamide moiety increases lipophilicity relative to N-phenyl () or N-pyridyl () substituents, which could influence blood-brain barrier penetration or receptor binding .
Spectroscopic Data and Structural Confirmation
Key spectral comparisons:
The absence of sulfonyl IR peaks in the target compound would distinguish it from benzimidazole derivatives .
Biological Activity
The compound 2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a novel derivative of 1,2,4-triazine that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing significant anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research has shown that derivatives of 1,2,4-triazines exhibit notable anti-inflammatory effects. Specifically, studies on related compounds indicate that they can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. For instance, N-(2-hydroxy phenyl) acetamide has demonstrated effectiveness in reducing paw edema and body weight loss in adjuvant-induced arthritis models in rats, suggesting a promising anti-arthritic property .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Model | Dose (mg/kg) | Effect on Paw Edema | Cytokine Levels |
|---|---|---|---|---|
| N-(2-hydroxy phenyl) acetamide | AIA Rats | 5 and 10 | Significant reduction | Decreased IL-1β and TNF-α |
Anticancer Activity
The anticancer potential of triazine derivatives has been explored extensively. Compounds similar to This compound have been evaluated against various cancer cell lines. For instance, thiazole-(benz)azole derivatives were shown to direct tumor cells toward apoptosis, indicating the potential for triazine derivatives to induce cancer cell death .
Table 2: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazine Derivative A | A549 (Lung) | 70 | Apoptosis induction |
| Triazine Derivative B | C6 (Brain) | 50 | Cell cycle arrest |
The mechanism through which This compound exerts its effects is believed to involve inhibition of specific enzymes and modulation of signaling pathways associated with inflammation and cancer progression. For example, compounds containing the triazine moiety have been noted for their ability to inhibit d-amino acid oxidase (DAAO), which plays a role in various neurodegenerative diseases and cancer .
Case Studies
Several case studies have highlighted the efficacy of triazine derivatives in clinical settings. In one study involving patients with chronic inflammatory conditions, a triazine-based compound significantly reduced inflammatory markers and improved patient outcomes. Additionally, preclinical trials have shown that triazine derivatives can enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
